

# 2-(4-Chlorophenyl)-3'-iodoacetophenone CAS number

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## Compound of Interest

**Compound Name:** 2-(4-Chlorophenyl)-3'-iodoacetophenone

**CAS No.:** 898784-07-1

**Cat. No.:** B1613240

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An In-Depth Technical Guide to **2-(4-Chlorophenyl)-3'-iodoacetophenone** (CAS: 898784-07-1)

## Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, the strategic design of molecular building blocks dictates the efficiency of downstream drug discovery. **2-(4-Chlorophenyl)-3'-iodoacetophenone** is a highly specialized, bifunctional deoxybenzoin derivative. Featuring two distinct halogenated aromatic systems separated by an ethanone linker, this scaffold is engineered for orthogonal cross-coupling. By exploiting the thermodynamic differences between carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, chemists can execute site-selective functionalizations, enabling the divergent synthesis of complex pharmacophores such as asymmetric diaryl heterocycles, isoflavones, and pyrazoles.

## Physicochemical Profiling & Molecular Thermodynamics

Understanding the baseline properties of this scaffold is critical for predicting its behavior in transition-metal-catalyzed environments. The molecule consists of a 3-iodophenyl ring attached directly to a carbonyl group, and a 4-chlorophenyl ring attached to the alpha-carbon[1].

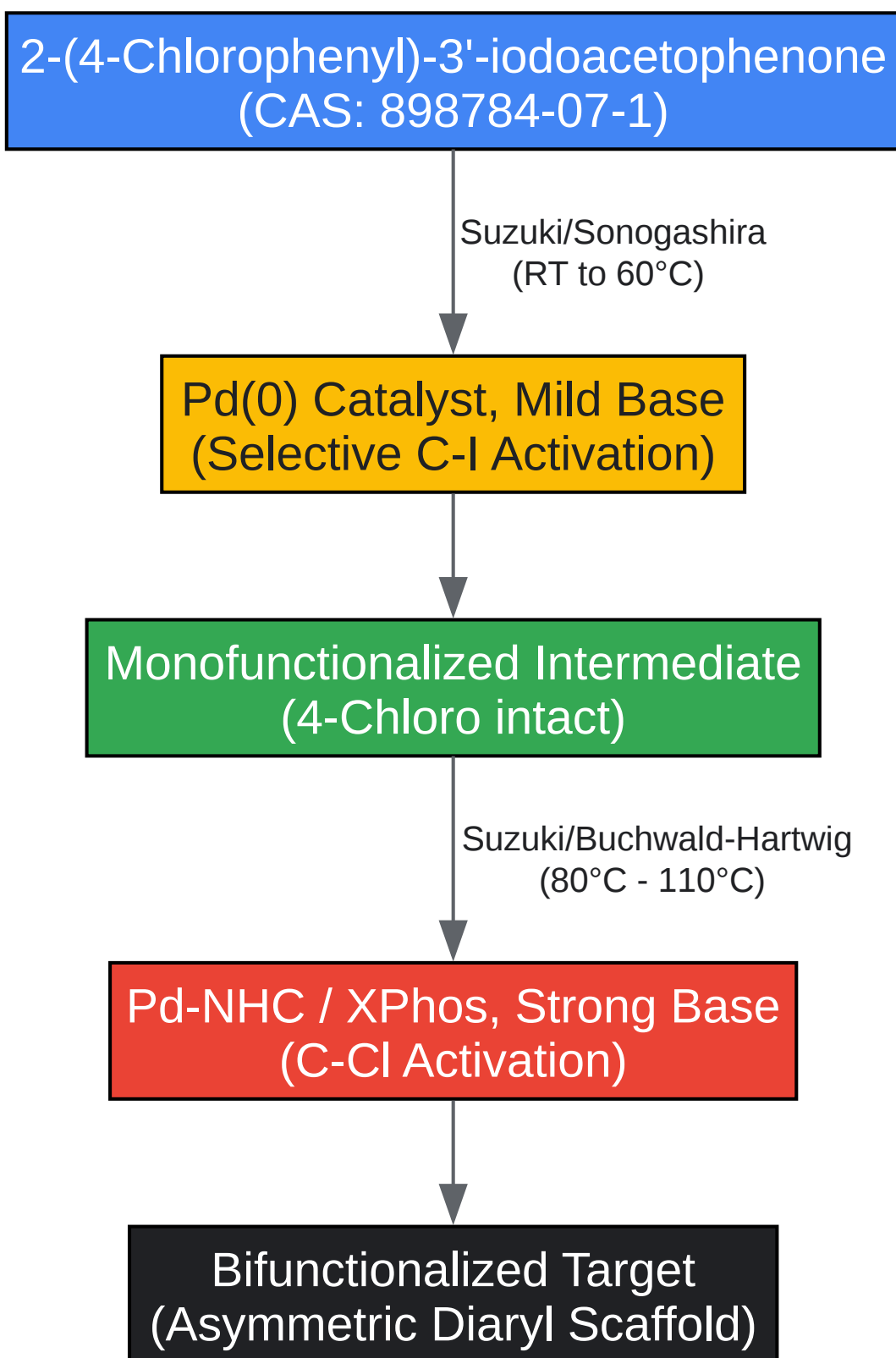
Property	Specification
IUPAC Name	1-(3-iodophenyl)-2-(4-chlorophenyl)ethan-1-one
CAS Number	898784-07-1[1]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> ClIO
Molecular Weight	356.59 g/mol [1]
Topological Polar Surface Area (TPSA)	17.1 Å <sup>2</sup> (Carbonyl oxygen)
Key Reactive Sites	3'-Iodo (Kinetic), 4-Chloro (Thermodynamic), α-Methylene (Acidic)

## Mechanistic Rationale: The Logic of Orthogonal Cross-Coupling

The utility of **2-(4-Chlorophenyl)-3'-iodoacetophenone** lies in its capacity for chemoselective sequential coupling. This is governed by the inherent Bond Dissociation Energies (BDE) of the aryl halides.

The C-I bond is relatively weak (BDE ≈ 65 kcal/mol), making it highly susceptible to oxidative addition by low-valent Palladium(0) species under mild conditions. Conversely, the C-Cl bond is significantly stronger (BDE ≈ 96 kcal/mol) and remains completely inert during the initial coupling phase.

To achieve downstream functionalization at the 4-chloro position, the catalytic system must be upgraded. Highly reactive, electron-rich ligands—such as N-Heterocyclic Carbenes (NHCs) or Buchwald dialkylbiaryl phosphines (e.g., XPhos)—are required to lower the activation barrier for C-Cl oxidative addition at elevated temperatures[2].



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Fig 1: Chemoselective orthogonal cross-coupling logic for dihalogenated deoxybenzoins.

## Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation checkpoints.

### Protocol A: Site-Selective Suzuki-Miyaura Coupling (3'-Iodo Activation)

- Objective: Couple an arylboronic acid exclusively at the 3'-position while preserving the 4-chloro moiety.
- Causality of Reagents: Pd(PPh<sub>3</sub>)<sub>4</sub> is chosen because its bulky, moderately electron-donating phosphine ligands are sufficient for C-I activation but incapable of inserting into the C-Cl bond at 60°C. A biphasic solvent system (Toluene/EtOH/H<sub>2</sub>O) ensures the solubility of both the organic substrate and the inorganic base (K<sub>2</sub>CO<sub>3</sub>).
- Step-by-Step Methodology:
  - Degassing: Sparge the Toluene/EtOH/H<sub>2</sub>O (2:1:1 v/v/v) solvent mixture with Argon for 15 minutes. Rationale: Oxygen aggressively oxidizes Pd(0) to inactive Pd(II) complexes, halting the catalytic cycle.
  - Assembly: Charge an oven-dried Schlenk flask with **2-(4-Chlorophenyl)-3'-iodoacetophenone** (1.0 eq), the desired arylboronic acid (1.1 eq), and K<sub>2</sub>CO<sub>3</sub> (2.0 eq).
  - Initiation: Add the degassed solvent, followed by Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq) under a positive Argon stream. Seal and heat to 60°C for 4-6 hours.
  - Self-Validation Checkpoint: Monitor the reaction via GC-MS. The mass spectrum must show a shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group. Crucially, the chlorine isotope pattern (M / M+2 ratio of 3:1) must remain strictly intact in the product peak, confirming absolute chemoselectivity.
  - Workup: Quench with deionized water, extract with EtOAc, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and purify via silica gel flash chromatography.

### Protocol B: Downstream C-Cl Activation

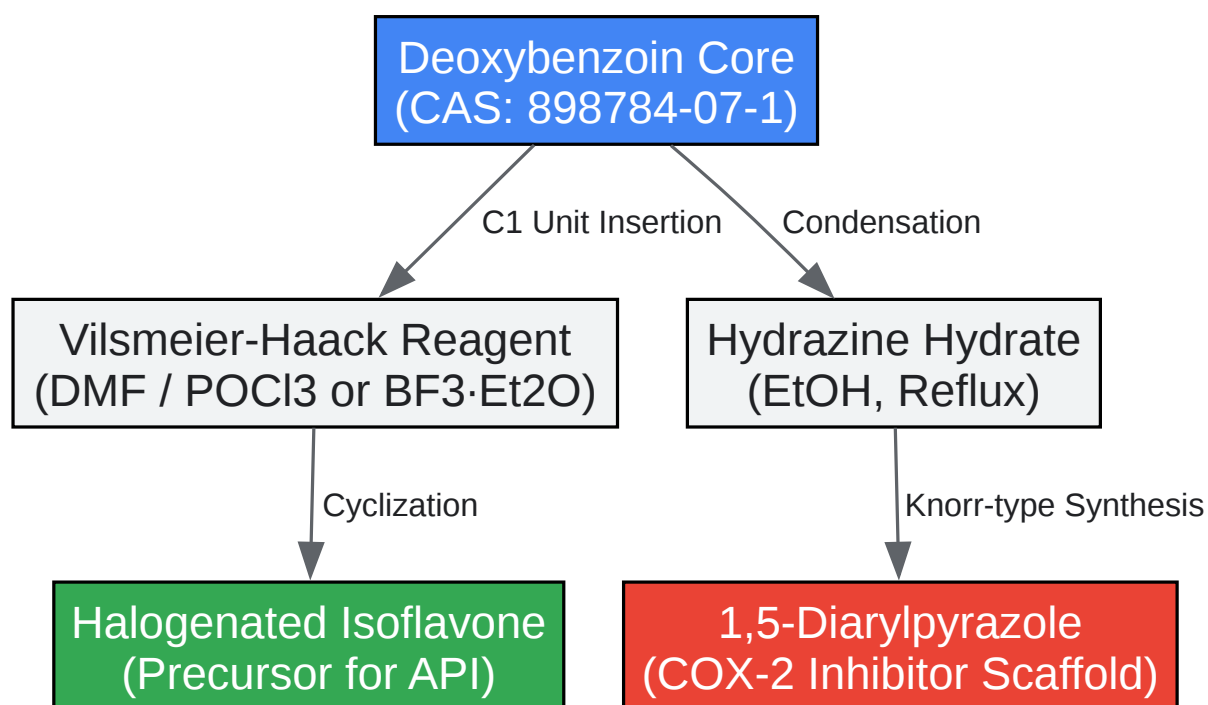
- Objective: Functionalize the recalcitrant 4-chloro position of the intermediate.
- Causality of Reagents: The use of a highly reactive NHC-Pd(II) precatalyst, such as  $[\text{Pd}(\text{NHC})(\mu\text{-Cl})\text{Cl}]_2$ , is mandatory[2]. The strong  $\sigma$ -donating ability of the NHC ligand dramatically increases the electron density on the Palladium center, facilitating the difficult oxidative addition into the C-Cl bond[3].
- Step-by-Step Methodology:
  - Charge a vial with the monofunctionalized intermediate (1.0 eq), coupling partner (e.g., secondary amine, 1.2 eq),  $[\text{Pd}(\text{NHC})(\mu\text{-Cl})\text{Cl}]_2$  (0.02 eq), and  $\text{KOtBu}$  (1.5 eq).
  - Suspend in anhydrous 1,4-dioxane and heat to 100°C for 12 hours.
  - Self-Validation Checkpoint: TLC monitoring should reveal the complete consumption of the chlorinated intermediate.  $^1\text{H-NMR}$  of the purified product will show the disappearance of the characteristic AA'BB' splitting pattern of the 4-chlorophenyl ring, replaced by the signals of the newly introduced functional group.

## Applications in Medicinal Chemistry: Divergent Heterocycle Synthesis

Beyond cross-coupling, the deoxybenzoin core of CAS 898784-07-1 is a privileged precursor for bioactive heterocycles. The  $\alpha$ -methylene protons are highly acidic due to the electron-withdrawing effects of the adjacent carbonyl and the 4-chlorophenyl ring.

**Isoflavone Synthesis:** By treating the deoxybenzoin with a Vilsmeier-Haack reagent (generated in situ from DMF and  $\text{BF}_3 \cdot \text{Et}_2\text{O}$  or  $\text{POCl}_3$ ), the  $\alpha$ -carbon undergoes formylation followed by rapid cyclization. This yields a 3-arylchromone (isoflavone) framework[4], which is a highly sought-after scaffold for developing kinase inhibitors and selective estrogen receptor modulators (SERMs).

**Pyrazole Synthesis:** Alternatively, condensation of the deoxybenzoin core with hydrazine hydrate under refluxing ethanol conditions triggers a Knorr-type cyclization, yielding 1,5-diarylpyrazoles. These structures are classic pharmacophores for selective Cyclooxygenase-2 (COX-2) inhibitors.



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Fig 2: Divergent synthetic pathways from deoxybenzoin to privileged heterocyclic scaffolds.

## Quantitative Data Summary

The following table summarizes the optimized reaction parameters for exploiting the orthogonal reactivity of **2-(4-Chlorophenyl)-3'-iodoacetophenone**.

Reaction Step	Target Bond	Catalyst System	Base / Solvent	Temp (°C)	Chemoselectivity	Typical Yield
Step 1 (Suzuki)	C-I	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5 mol%)	K <sub>2</sub> CO <sub>3</sub> / Tol:EtOH:H <sub>2</sub> O	60	>99% (C-I only)	85 - 92%
Step 1 (Sonogashira)	C-I	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> / CuI	Et <sub>3</sub> N / THF	25	>99% (C-I only)	80 - 88%
Step 2 (Buchwald)	C-Cl	[Pd(NHC)(μ-Cl)Cl] <sub>2</sub>	KOtBu / Dioxane	100	N/A (C-I absent)	75 - 85%

## References

- Melvin, P. R., et al. "[Pd(NHC)(μ-Cl)Cl]<sub>2</sub>: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products". National Institutes of Health (NIH) / Cell Press. URL:[[Link](#)]
- SCIRP. "Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF". Scientific Research Publishing. URL:[[Link](#)]

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## Sources

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